molecular formula C8H8BrN3OS B14576470 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 61336-96-7

1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one

Cat. No.: B14576470
CAS No.: 61336-96-7
M. Wt: 274.14 g/mol
InChI Key: UZCFZWIDOPNQNF-UHFFFAOYSA-N
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Description

1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromothiophene moiety linked to an imidazolidinone ring through a methylene bridge, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophene-2-carbaldehyde and imidazolidin-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: The 4-bromothiophene-2-carbaldehyde is reacted with imidazolidin-2-one in the presence of a catalytic amount of acid, such as hydrochloric acid, to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{[(4-Bromothiophen-2-yl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

61336-96-7

Molecular Formula

C8H8BrN3OS

Molecular Weight

274.14 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3OS/c9-6-3-7(14-5-6)4-11-12-2-1-10-8(12)13/h3-5H,1-2H2,(H,10,13)

InChI Key

UZCFZWIDOPNQNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC(=CS2)Br

Origin of Product

United States

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